molecular formula C17H18Cl2N2 B5675125 1-(2,4-dichlorobenzyl)-4-phenylpiperazine

1-(2,4-dichlorobenzyl)-4-phenylpiperazine

Cat. No.: B5675125
M. Wt: 321.2 g/mol
InChI Key: LFLOOYMIFNSBQK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 2,4-dichlorobenzyl group and a phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-4-phenylpiperazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has investigated its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    4-Phenylpiperazine: Shares the piperazine ring and phenyl group but lacks the 2,4-dichlorobenzyl moiety.

    2,4-Dichlorobenzyl chloride: A precursor in the synthesis of 1-(2,4-dichlorobenzyl)-4-phenylpiperazine.

Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-7-6-14(17(19)12-15)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOOYMIFNSBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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